4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-
Overview
Description
4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the thieno[2,3-d][1,3]thiazine family, characterized by a fused thiophene and thiazine ring system. The presence of amino and methyl substituents further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene-3-carbonyl chloride.
Formation of Isothiocyanate: This intermediate is treated with potassium thiocyanate in acetonitrile to yield 2,5-dichlorothiophene-3-carbonyl isothiocyanate.
Cyclization: The isothiocyanate is then reacted with cyclic secondary amines such as piperidine, morpholine, thiomorpholine, and N-methylpiperazine. .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds.
Scientific Research Applications
4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic systems.
Medicine: Due to its enzyme inhibitory properties, it is being explored for potential therapeutic applications in treating diseases like Alzheimer’s and hypercholesterolemia.
Industry: The compound’s unique structure makes it useful in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as acetylcholinesterase (AChE) and cholesterol esterase (CEase).
Molecular Pathways: By inhibiting these enzymes, the compound can modulate biochemical pathways involved in neurotransmission and lipid metabolism, respectively.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzothiazin-4-one: A bioisostere of the thieno[2,3-d][1,3]thiazin-4-one system, known for its biological activity.
Thieno[3,2-d][1,3]thiazin-4-ones: Similar compounds with different substitution patterns on the thiazine ring
Uniqueness
4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of amino and methyl groups enhances its potential as an enzyme inhibitor and its utility in various scientific applications .
Biological Activity
4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- (CAS No. 117516-92-4) is a heterocyclic compound characterized by a fused thiophene and thiazine ring system. Its unique structural features have garnered attention for various biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H8N2OS2
- Molecular Weight : 196.29 g/mol
- Structure : The compound features a thiazine ring fused with a thiophene ring, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds similar to 4H-Thieno[2,3-d][1,3]thiazin-4-one have shown significant activity against various bacterial and fungal strains.
Compound | Bacterial Strains Tested | Activity (MIC) |
---|---|---|
4H-Thieno[2,3-d][1,3]thiazin-4-one | Staphylococcus aureus, E. coli | < 100 μg/mL |
Similar Thiazine Derivatives | Pseudomonas aeruginosa, Candida albicans | < 50 μg/mL |
The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of pathogenic microorganisms effectively .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research has demonstrated that derivatives of thiazine compounds exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A derivative of thiazine was tested against human lung cancer cells (A549) and showed an IC50 value of approximately 30 μM, indicating significant cytotoxicity .
Anti-inflammatory Activity
Thiazine derivatives have also been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Research Findings : In a study involving carrageenan-induced paw edema in rats, administration of thiazine derivatives resulted in a significant reduction in swelling compared to the control group .
The biological activity of 4H-Thieno[2,3-d][1,3]thiazin-4-one is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Some studies indicate that these compounds act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilicity of the thiazine structure allows it to interact with cellular membranes, leading to disruption and subsequent cell death in pathogens and tumor cells .
Properties
IUPAC Name |
2-amino-5,6-dimethylthieno[2,3-d][1,3]thiazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-3-4(2)12-6-5(3)7(11)13-8(9)10-6/h1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTLWDYRGWBGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352056 | |
Record name | 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-92-4 | |
Record name | 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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